molecular formula C13H17BCl2O3 B7987719 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1046862-08-1

2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7987719
CAS No.: 1046862-08-1
M. Wt: 303.0 g/mol
InChI Key: SPQBZZZDOSOLAV-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a dichloromethoxyphenyl group. The presence of chlorine and methoxy groups on the phenyl ring further enhances its reactivity and potential utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-methoxyphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane under mild conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Phenyl Derivatives: From substitution reactions.

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Chemistry: In organic synthesis, 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: This compound can be used in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability .

Mechanism of Action

The mechanism by which 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The chlorine and methoxy groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Uniqueness: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-(2,4-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQBZZZDOSOLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736337
Record name 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046862-08-1
Record name 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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